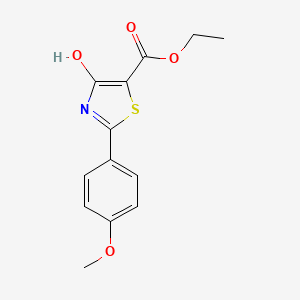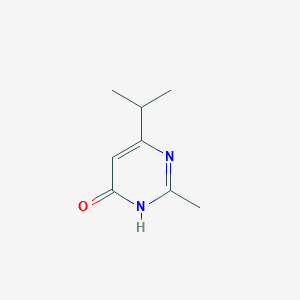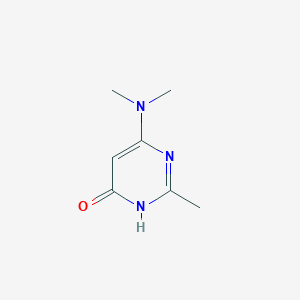![molecular formula C15H10F3N3O3 B1417729 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-90-3](/img/structure/B1417729.png)
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Übersicht
Beschreibung
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (TFO) is a new synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which includes compounds with a range of biological activities. TFO has been studied for its potential to act as an inhibitor of several enzymes and to affect the activity of proteins in the cell. This compound has been used in a variety of laboratory settings for its ability to affect biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Oxadiazole derivatives have been found to exhibit significant anticancer properties. They can be designed to target specific cancer cell lines and have shown promise in inhibiting tumor growth .
Antimicrobial and Antibacterial
These compounds also display antimicrobial and antibacterial activities, making them potential candidates for the development of new antibiotics to combat resistant strains of bacteria .
Antifungal Properties
Similar to their antibacterial properties, oxadiazole derivatives can be effective in treating fungal infections, offering an alternative to existing antifungal medications .
Analgesic and Anti-inflammatory
The analgesic and anti-inflammatory effects of oxadiazole derivatives make them useful in the management of pain and inflammatory conditions .
Anticonvulsant Effects
These compounds have been studied for their potential use in treating convulsive disorders, providing a new avenue for anticonvulsant drug development .
Antihypertensive Applications
Oxadiazole derivatives can be utilized in the creation of antihypertensive drugs, contributing to the control of high blood pressure .
Antidiabetic Potential
Research has indicated that these compounds may have applications in managing diabetes, offering new possibilities for antidiabetic therapies .
High Energy Density Materials (HEDMs)
Some oxadiazole derivatives are explored for their use as High Energy Density Materials due to their energetic properties, which could have implications in various industrial and military applications .
Wirkmechanismus
Target of Action
The compound, 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites.
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form specific interactions with different target receptors, which could lead to the inhibition or activation of these targets.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with essential biochemical pathways in infectious agents, leading to their inhibition.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that this compound may result in the inhibition of growth or killing of infectious agents.
Eigenschaften
IUPAC Name |
3-[4-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-4-2-1-3-9(11)8-23-10-5-6-19-12(7-10)13-20-14(22)24-21-13/h1-7H,8H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCMGDCTJCXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)



![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)


![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)
